2-Bromopropyl propionate 2-Bromopropyl propionate
Brand Name: Vulcanchem
CAS No.: 24086-77-9
VCID: VC4224528
InChI: InChI=1S/C6H11BrO2/c1-3-6(8)9-4-5(2)7/h5H,3-4H2,1-2H3
SMILES: CCC(=O)OCC(C)Br
Molecular Formula: C6H11BrO2
Molecular Weight: 195.056

2-Bromopropyl propionate

CAS No.: 24086-77-9

Cat. No.: VC4224528

Molecular Formula: C6H11BrO2

Molecular Weight: 195.056

* For research use only. Not for human or veterinary use.

2-Bromopropyl propionate - 24086-77-9

Specification

CAS No. 24086-77-9
Molecular Formula C6H11BrO2
Molecular Weight 195.056
IUPAC Name 2-bromopropyl propanoate
Standard InChI InChI=1S/C6H11BrO2/c1-3-6(8)9-4-5(2)7/h5H,3-4H2,1-2H3
Standard InChI Key YCBKTQWFIBVEQP-UHFFFAOYSA-N
SMILES CCC(=O)OCC(C)Br

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

2-Bromopropyl propionate, systematically named propyl 2-bromopropanoate, consists of a propyl ester group linked to a 2-bromopropanoic acid moiety. Its IUPAC name is derived from the propyl chain (-OCH2CH2CH3\text{-OCH}_2\text{CH}_2\text{CH}_3) and the brominated carboxylic acid (CH2BrCOOH\text{CH}_2\text{BrCOOH}) . Key structural features include:

PropertyValueSource
Molecular FormulaC6H11BrO2\text{C}_6\text{H}_{11}\text{BrO}_2
Molecular Weight195.05 g/mol
SMILES NotationCCC(=O)OCC(C)Br
InChI KeyGDPGCHFFZZXKTQ-UHFFFAOYSA-N
Boiling Point203°C (lit.)
Density1.7 g/mL at 25°C

The compound’s bromine atom at the β-position renders it highly reactive toward nucleophiles, while the ester group facilitates participation in transesterification and hydrolysis reactions .

Spectral and Analytical Data

Predicted collision cross-section (CCS) values for 2-bromopropyl propionate, derived from ion mobility spectrometry, are critical for its identification in mass spectrometry workflows :

AdductPredicted CCS (Ų)
[M+H]+133.3
[M+Na]+134.3
[M+NH4]+137.4

These values aid in distinguishing the compound from structural analogs in complex mixtures .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves esterification of 2-bromopropanol with propionic acid under acidic catalysis. For example, sulfuric acid catalyzes the reaction at reflux temperatures, yielding 2-bromopropyl propionate with high purity . Alternative methods include:

  • Bromination of Propyl Acrylate: Direct bromination of propyl acrylate using hydrobromic acid (HBr\text{HBr}) in the presence of peroxides .

  • Transesterification: Reacting methyl 2-bromopropanoate with propanol under basic conditions .

Industrial Manufacturing

Industrial production employs continuous-flow reactors to optimize yield and minimize side reactions. A patented method (CN102516046A) describes the synthesis of 2-bromopropanal, a related intermediate, by reacting carbinol with 2-hydroxypropanal and bromine at room temperature . Although this patent focuses on 2-bromopropanal, analogous strategies are adaptable to 2-bromopropyl propionate synthesis.

Chemical Reactivity and Applications

Nucleophilic Substitution Reactions

The bromine atom in 2-bromopropyl propionate undergoes facile substitution with nucleophiles such as hydroxide (OH\text{OH}^-), amines, and thiols. For example:

C6H11BrO2+NaOHC6H11O3+NaBr+H2O\text{C}_6\text{H}_{11}\text{BrO}_2 + \text{NaOH} \rightarrow \text{C}_6\text{H}_{11}\text{O}_3^- + \text{NaBr} + \text{H}_2\text{O}

This reactivity is exploited in pharmaceutical synthesis to introduce propionate moieties into target molecules .

Elimination and Oxidation Pathways

Under basic conditions, 2-bromopropyl propionate undergoes β-elimination to form propene and propionic acid:

C6H11BrO2+KOHCH2=CH2+KBr+H2O+CH3CH2COOH\text{C}_6\text{H}_{11}\text{BrO}_2 + \text{KOH} \rightarrow \text{CH}_2=\text{CH}_2 + \text{KBr} + \text{H}_2\text{O} + \text{CH}_3\text{CH}_2\text{COOH}

Oxidation with potassium permanganate (KMnO4\text{KMnO}_4) yields carboxylic acids, while reduction with lithium aluminum hydride (LiAlH4\text{LiAlH}_4) produces alcohols .

Industrial and Pharmaceutical Applications

  • Agrochemicals: Serves as a precursor to herbicides (e.g., quizalofop-ethyl) and fungicides (e.g., metalaxyl) .

  • Pharmaceuticals: Used in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and antiviral agents .

  • Polymer Chemistry: Acts as a chain-transfer agent in reversible addition-fragmentation chain-transfer (RAFT) polymerization .

ParameterValueSource
Flash Point212°F (100°C)
Autoignition Temperature400°C (estimated)

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